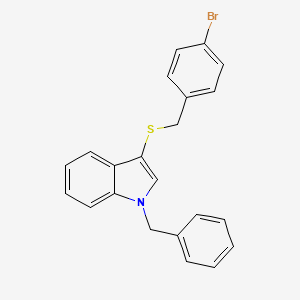

1-benzyl-3-((4-bromobenzyl)thio)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

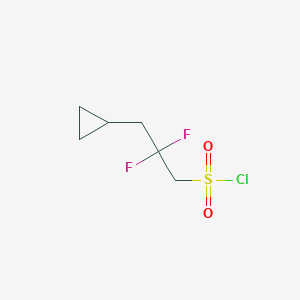

The compound “1-benzyl-3-((4-bromobenzyl)thio)-1H-indole” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring are a benzyl group and a (4-bromobenzyl)thio group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves reactions at the benzylic position, which are important for synthesis problems . These could include free radical bromination of alkyl benzenes .Chemical Reactions Analysis

The compound likely undergoes various chemical reactions. For instance, reactions at the benzylic position are common and important for synthesis problems . These could include free radical bromination of alkyl benzenes .Scientific Research Applications

Medicinal Chemistry: Anti-Fibrotic Drug Development

In medicinal chemistry, this compound has been utilized in the synthesis of novel heterocyclic compounds with potential biological activities. Specifically, derivatives of this compound have shown promising anti-fibrotic activities . These activities are crucial in the development of treatments for fibrotic diseases, which involve the excessive formation of scar tissue in organs and can lead to serious health issues.

Organic Chemistry: Synthesis of Heterocyclic Compounds

The benzylic and thioether groups present in “1-benzyl-3-((4-bromobenzyl)thio)-1H-indole” make it a valuable intermediate in organic synthesis. It can undergo various reactions, including free radical bromination and nucleophilic substitution, to create a wide range of heterocyclic compounds . These compounds are essential in the discovery and development of new pharmaceuticals.

Pharmacology: Study of Biological Activities

In pharmacology, the compound’s derivatives have been evaluated for their biological activities against specific cell lines. For instance, they have been tested against immortalized rat hepatic stellate cells (HSC-T6) to assess their effectiveness in combating fibrosis . This application is significant for understanding the compound’s role in treating liver diseases.

Biochemistry: Enzyme Inhibition

Biochemically, the compound can be used to study enzyme inhibition. Its structure allows it to bind to certain enzymes, potentially inhibiting their activity. This property is particularly useful in the study of diseases where enzyme malfunction or overactivity is a factor .

Materials Science: Organic Electronic Materials

The compound’s aromatic structure and functional groups make it a candidate for use in organic electronic materials. These materials are used in the development of organic light-emitting diodes (OLEDs) and other electronic devices that require conductive or semiconductive properties .

Chemical Biology: Molecular Probes

In chemical biology, “1-benzyl-3-((4-bromobenzyl)thio)-1H-indole” can be employed as a molecular probe. Its ability to interact with various biological targets makes it useful for studying biological processes at the molecular level.

Safety and Hazards

properties

IUPAC Name |

1-benzyl-3-[(4-bromophenyl)methylsulfanyl]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrNS/c23-19-12-10-18(11-13-19)16-25-22-15-24(14-17-6-2-1-3-7-17)21-9-5-4-8-20(21)22/h1-13,15H,14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYUCUYMNUASBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-((4-bromobenzyl)thio)-1H-indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2973997.png)

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2974012.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2974013.png)

![3-[(Furan-2-yl)methyl]-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2974014.png)

![N,N-Dimethyl-4-azaspiro[2.5]octan-7-amine dihydrochloride](/img/structure/B2974015.png)

![2-Methyl-7-(phenylmethoxycarbonylamino)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2974018.png)

![methyl 2-[(3-oxo-1H-2-benzofuran-1-yl)amino]benzoate](/img/structure/B2974020.png)